Trimipramine Maleate

Description

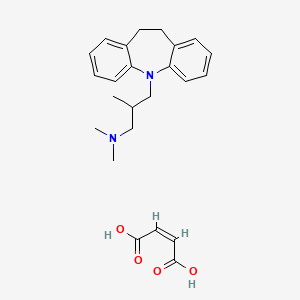

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHCKHAXOUQOS-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

739-71-9 (Parent) | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045315 | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>61.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

521-78-8, 138283-60-0, 138283-61-1 | |

| Record name | Trimipramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMIPRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Trimipramine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Trimipramine Maleate for laboratory applications. It includes detailed experimental protocols, data summaries, and workflow diagrams to assist researchers in the preparation of this tricyclic antidepressant.

Chemical and Physical Properties

Trimipramine is a dibenzazepine derivative, structurally related to imipramine.[1] It is commercially used as the maleate salt.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine maleate | [1] |

| Molecular Formula | C₂₄H₃₀N₂O₄ | [2] |

| Molecular Weight | 410.5 g/mol | [2] |

| Appearance | White crystalline powder | - |

| Melting Point | 140-144 °C | - |

| Solubility | Slightly soluble in water and ethanol; freely soluble in chloroform; practically insoluble in ether. | - |

Synthesis of this compound

The synthesis of trimipramine, like other dibenzazepine-based tricyclic antidepressants, originates from the core structure 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl.[1][3] The key synthetic step is the N-alkylation of the iminodibenzyl nitrogen atom.[4] The general synthetic route involves reacting iminodibenzyl with a suitable alkylating agent, followed by conversion to the maleate salt.

A plausible laboratory-scale synthesis pathway is as follows:

-

N-Alkylation: Iminodibenzyl is deprotonated with a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an inert solvent like toluene or dimethylformamide (DMF) to form the corresponding anion. This nucleophile is then reacted with 3-chloro-N,N,2-trimethylpropan-1-amine to yield trimipramine free base.

-

Salt Formation: The resulting trimipramine free base is dissolved in a suitable solvent, such as ethanol or acetone. A stoichiometric amount of maleic acid, dissolved in the same or a miscible solvent, is added to the solution. The this compound salt precipitates upon addition or cooling and can be collected by filtration.

Experimental Protocol: Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A multi-step procedure involving solvent dissolution, decolorization with activated charcoal, and preparative column chromatography is highly effective.[5] Recrystallization can also be employed to obtain specific polymorphic forms.[6]

Protocol based on a patented method[5]:

-

Dissolution: Dissolve the crude this compound product (e.g., 100 g) in a suitable solvent such as acetone (1500 ml) or chloroform (1500 ml).[5]

-

Decolorization: Add activated charcoal (0.1-0.3% of the total solution volume, e.g., 1.5-4.5 g) to the solution. Heat the mixture to 50-60°C and stir for 20-30 minutes.[5]

-

Filtration: Filter the hot solution to remove the activated charcoal and other insoluble impurities. Collect the clear filtrate.[5]

-

Chromatographic Separation:

-

Stationary Phase: Silica gel or aluminum oxide.[5]

-

Mobile Phase: A mixture of acetonitrile and isopropanol in a 2:1 volume ratio.[5]

-

Procedure: Load the filtrate onto the prepared preparative chromatography column. Elute the compound using the specified mobile phase at a flow rate of 3.0-5.8 ml/min and a column temperature of 25-40°C.[5]

-

-

Isolation: Collect the fractions containing the pure product. Combine the pure fractions and concentrate the solution under reduced pressure at 60°C until a viscous liquid is obtained.[5]

-

Drying: Dry the resulting product under vacuum at 40-50°C to yield purified this compound.[5]

Analytical Characterization and Purity Assessment

A combination of spectroscopic and chromatographic techniques should be used to confirm the identity, structure, and purity of the synthesized this compound.

4.1. Spectroscopic Analysis

Spectroscopic methods provide structural confirmation of the synthesized compound.[6]

| Technique | Solvent / Method | Observed Peaks / Signals | Reference |

| UV-Vis Spectroscopy | 0.1 M HCl | λmax at ~250 nm | [7] |

| FT-IR Spectroscopy | KBr Disc | Characteristic bands at 2921, 2852 (C-H stretch), 1570 (Aromatic C=C) cm⁻¹ | [7] |

| ¹H NMR | DMSO-d₆ | Signals at ~0.98 (d, -CH₃), ~2.8 (s, -N(CH₃)₂), ~6.15 (s, maleate CH=CH), ~7.05 (m, aromatic protons) ppm | [7] |

| ¹³C NMR | CDCl₃ | Key signals include those for aliphatic carbons (19-63 ppm), aromatic carbons (119-148 ppm), and maleate carboxyl (169 ppm) | [7] |

4.2. Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is essential for determining the purity of the final compound and quantifying any related impurities.[8]

| Parameter | Condition | Reference |

| Method | Reverse Phase UPLC / HPLC | [8][9] |

| Column | Waters Acquity BEH RP18 (100 x 2.1mm, 1.7µm) or equivalent C8/C18 | [8] |

| Mobile Phase A | 100 mM dipotassium hydrogen phosphate and 10 mM potassium dihydrogen phosphate, pH 8.0 | [8] |

| Mobile Phase B | Acetonitrile and Methanol (80:20) | [8] |

| Detection | UV at 220 nm or 254 nm | [8][9] |

| Column Temperature | 30-40 °C | [8][9] |

Mechanism of Action & Signaling Pathway

The antidepressant mechanism of trimipramine is distinct from other TCAs and is not fully understood. It is considered a weak inhibitor of serotonin and norepinephrine reuptake.[2] Its therapeutic effects are thought to be primarily due to its potent antagonism of several postsynaptic receptors.

-

Very Strong Antagonism: Histamine H₁ receptors, contributing to its significant sedative effects.

-

Strong Antagonism: 5-HT₂ₐ and α₁-adrenergic receptors.

-

Moderate Antagonism: Dopamine D₂ and muscarinic acetylcholine (mACh) receptors.

References

- 1. Trimipramine | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102391182A - Method for preparing iminodibenzyl - Google Patents [patents.google.com]

- 4. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101962361A - Maleic acid Trimipramine compound and new preparation method thereof - Google Patents [patents.google.com]

- 6. jopcr.com [jopcr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound [drugfuture.com]

A Technical Guide to the Chemical Properties and Stability of Trimipramine Maleate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and stability profile of trimipramine maleate, a tricyclic antidepressant. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Core Chemical and Physical Properties

This compound is the maleate salt form of trimipramine, a dibenzazepine-derivative tricyclic antidepressant (TCA).[1] It is a white or slightly cream-colored, nearly odorless crystalline substance.[2][3][4] The key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propanamine, (2Z)-2-butenedioate | [5] |

| Molecular Formula | C₂₀H₂₆N₂ • C₄H₄O₄ | [5] |

| Molecular Weight | 410.5 g/mol | [1][4][5] |

| Appearance | White or slightly cream-colored, crystalline substance | [2][3][4] |

| Melting Point | 140-144 °C | [2][4] |

| Solubility | - Very slightly soluble in water and ether- Slightly soluble in ethyl alcohol and acetone- Freely soluble in chloroform and methanol | [2][3][4] |

| UV Absorption Max (λmax) | 250 nm (in 0.1 N HCl) | [4] |

| CAS Number | 521-78-8 | [4][5] |

Pharmacodynamic Profile & Receptor Binding

Trimipramine's mechanism of action is complex, differing from many other TCAs. While it is a weak inhibitor of serotonin (SERT) and norepinephrine (NET) transporters, its clinical effects are thought to be primarily driven by its potent antagonism at various neurotransmitter receptors.[6][7]

| Target | Binding Affinity / Activity | Source(s) |

| Serotonin Transporter (SERT) | K_d_ = 149 nM; IC₅₀ = 2.11 µM | [5][8] |

| Norepinephrine Transporter (NET) | K_d_ = 2,450 nM; IC₅₀ = 4.99 µM | [5][8] |

| Dopamine Transporter (DAT) | K_d_ = 3,780 nM | [5] |

| Histamine H₁ Receptor | K_i_ = 0.02 µM (Potent Antagonist) | [5] |

| Serotonin 5-HT₂ₐ Receptor | K_i_ = 19.5 nM (Strong Antagonist) | [5][6] |

| α₁-Adrenergic Receptor | K_d_ = 24 nM (Strong Antagonist) | [5][6] |

| Dopamine D₂ Receptor | K_i_ = 57.5 nM (Moderate Antagonist) | [5][6] |

| Muscarinic Acetylcholine Receptors | K_d_ = 58 nM (Moderate Antagonist) | [5] |

The following diagram illustrates the primary pharmacodynamic interactions of trimipramine at the neuronal synapse.

Caption: Pharmacodynamic interactions of Trimipramine at the synapse.

Chemical Stability and Degradation

Understanding the stability of this compound is critical for ensuring drug product quality, safety, and efficacy. The molecule is susceptible to degradation under certain environmental conditions.

3.1 General Stability and Storage The product is considered stable under recommended storage conditions.[9] It is advised to protect the substance from light and store it at a controlled room temperature between 15-30°C (59-86°F).[10] The solid form has been reported to be stable for at least 4 years when stored appropriately.[5]

3.2 Degradation Pathways Forced degradation studies are essential to establish the intrinsic stability of the molecule and identify potential degradation products.[11][12] These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.[11] Key degradation pathways for tricyclic compounds like trimipramine typically include:

-

Oxidation: The tertiary amine and the dibenzazepine ring system can be susceptible to oxidation, potentially forming N-oxides and other related substances.[13]

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation.[10][14] Product monographs explicitly recommend protection from light.[10]

-

Hydrolysis: Degradation can occur under acidic and basic conditions, although specific data for this compound is not extensively detailed in the provided results.

-

Thermal Degradation: Elevated temperatures can accelerate the degradation process.

3.3 Incompatibilities this compound should not be stored with strong oxidizing agents, as this may lead to chemical reactions and degradation.[9]

Experimental Protocols

4.1 Protocol: Forced Degradation Study This protocol outlines a general methodology for conducting forced degradation studies on this compound to identify stability-indicating parameters, based on ICH guidelines.[12]

Objective: To generate potential degradation products and establish the degradation profile of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

-

Stress Conditions: Expose the prepared samples to the following conditions in parallel with a control sample protected from stress:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 3-5 days.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 3-5 days.

-

Oxidative Degradation: 3-6% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug substance at 60-80°C for 7-14 days.

-

Photostability: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Following exposure, neutralize the acid and base-stressed samples. Analyze all samples using a validated stability-indicating analytical method, such as RP-UPLC.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Calculate the percentage of degradation and identify the retention times of any degradation products. The goal is typically to achieve 10-20% degradation to ensure the analytical method's specificity is adequately challenged.[15]

The following workflow diagram illustrates the forced degradation study process.

Caption: Experimental workflow for a forced degradation study.

4.2 Protocol: Stability-Indicating RP-UPLC Method A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method is suitable for separating this compound from its potential impurities and degradation products.[16]

Objective: To quantify this compound and its related substances in the presence of its degradation products.

Methodology:

-

Column: Waters Acquity BEH RP18 (100 x 2.1mm, 1.7µm) or equivalent.[16]

-

Mobile Phase A: 100 mM dipotassium hydrogen phosphate and 10 mM potassium dihydrogen phosphate, pH adjusted to 8.0.[16]

-

Mobile Phase B: Acetonitrile and Methanol (80:20 v/v).[16]

-

Gradient Program: A gradient program should be developed to ensure adequate resolution between the main peak and all impurity peaks.

-

Column Temperature: 40°C.[16]

-

Detection Wavelength: 220 nm.[16]

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Metabolism

Trimipramine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes. The major metabolite, desmethyltrimipramine, is pharmacologically active.[16][17][18]

-

CYP2C19: This enzyme is primarily responsible for the N-demethylation of trimipramine to form desmethyltrimipramine.[17]

-

CYP2D6: Both the parent drug and its primary metabolite are hydroxylated by CYP2D6 to inactive forms, such as 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine.[17]

The metabolic pathway is depicted below.

Caption: Primary metabolic pathways of Trimipramine in the liver.

References

- 1. This compound | C24H30N2O4 | CID 5282318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. nacchemical.com [nacchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Trimipramine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medcraveonline.com [medcraveonline.com]

- 13. Trimipramine | C20H26N2 | CID 5584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Trimipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. researchgate.net [researchgate.net]

- 17. ClinPGx [clinpgx.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Receptor Binding Profile of Trimipramine Maleate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the in vitro receptor binding characteristics of Trimipramine Maleate, a tricyclic antidepressant. The guide includes quantitative binding data, comprehensive experimental methodologies for receptor binding assays, and visualizations of key concepts to facilitate understanding.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder.[1] Unlike many other TCAs, its antidepressant mechanism is not primarily driven by potent inhibition of serotonin or norepinephrine reuptake.[2][3] Instead, trimipramine's pharmacological profile is characterized by its potent antagonism of several neurotransmitter receptors.[4][5] This guide focuses on the in vitro receptor binding profile of this compound, presenting its affinity for a range of central nervous system targets. Understanding this profile is crucial for elucidating its therapeutic effects and side-effect profile.

Receptor Binding Affinity Profile

The primary mechanism of action for trimipramine is believed to be its activity as an antagonist at various monoamine neurotransmitter receptors.[1] Its binding affinity has been quantified across numerous receptor subtypes using in vitro radioligand binding assays. The data, presented in terms of dissociation constants (Kd or Ki) and pKi values, reveals a distinct profile.

Quantitative Binding Data

The following tables summarize the binding affinities of trimipramine for key neurotransmitter receptors and transporters. Lower Kd/Ki values indicate stronger binding affinity.

Table 1: Receptor Antagonist Affinities of Trimipramine

| Receptor Target | Affinity Constant (Kd/Ki, nM) | pKi | Potency Classification | Reference(s) |

| Histamine H1 | 0.27 | - | Potent Antagonist | [4] |

| Serotonin 5-HT2A | 24 | 8.10 | Potent Antagonist | [4][6][7] |

| α1-Adrenergic | 24 | - | Potent Antagonist | [4] |

| Muscarinic Acetylcholine | 58 | - | Antagonist | [4] |

| Serotonin 5-HT1C | - | 6.39 | Antagonist | [6][7] |

| Dopamine D2 | 180 | - | Moderate Antagonist | [4] |

| Serotonin 5-HT2C | 680 | - | Weak Antagonist | [4] |

| Dopamine D1 | 680 | - | Weak Antagonist | [4] |

| α2-Adrenergic | 680 | - | Weak Antagonist | [4] |

| Serotonin 5-HT1A | - | 4.66 | Weak Antagonist | [6][7] |

Table 2: Monoamine Transporter Inhibition by Trimipramine

| Transporter Target | Affinity Constant (Ki/IC50) | Potency Classification | Reference(s) |

| Serotonin (SERT) | 149 nM (Ki) / 2.11 µM (IC50) | Weak to Moderate Inhibitor | [4][6][7] |

| Norepinephrine (NET) | 2.5 µM (Ki) / 4.99 µM (IC50) | Very Weak Inhibitor | [4][6][7] |

| Dopamine (DAT) | 3.8 µM (Ki) | Very Weak Inhibitor | [4] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. pKi is the negative logarithm of the Ki value. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Binding Profile Summary

The data clearly indicates that trimipramine is a potent antagonist of histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors.[4] Its affinity for these receptors is significantly higher than for the monoamine transporters, which distinguishes it from many other TCAs.[2][3] The moderate affinity for dopamine D2 and muscarinic acetylcholine receptors contributes to its overall pharmacological effect and side-effect profile.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[8] The most common type used for profiling compounds like trimipramine is the competitive inhibition assay.

Principle

A competitive binding assay measures the ability of an unlabeled test compound (trimipramine) to compete with a labeled compound (a radioligand with known high affinity for the target receptor) for binding to that receptor. The displacement of the radioligand is used to determine the affinity (Ki) of the test compound.[9]

Detailed Methodology

-

Membrane Preparation:

-

Tissues or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[10]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

The membrane pellet is washed and resuspended in a fresh assay buffer.[10]

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[10]

-

-

Assay Procedure (Competitive Inhibition):

-

The assay is typically performed in a 96-well plate format.[10]

-

To each well, the following are added in sequence:

-

Control wells are included for determining total binding (no competing compound) and non-specific binding (a high concentration of a known unlabeled ligand).

-

-

Incubation and Separation:

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[10]

-

The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[10]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the dried filters is measured using a scintillation counter.[10]

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as percent specific binding versus the log concentration of trimipramine. A sigmoidal curve is fitted to the data to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Primary Signaling Pathways

Trimipramine's most potent effects are the antagonism of Gq-coupled receptors. The histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors all belong to this family and share a common intracellular signaling cascade.

By acting as an antagonist (or inverse agonist), trimipramine binds to these receptors but does not activate them, thereby blocking the downstream signaling initiated by their endogenous ligands (histamine, serotonin, and norepinephrine, respectively). This blockade prevents the activation of Phospholipase C (PLC).

Conclusion

The in vitro binding profile of this compound reveals that it is a potent antagonist of histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors, with significantly weaker activity as a monoamine reuptake inhibitor. This profile distinguishes it from other tricyclic antidepressants and underlies its unique therapeutic and side-effect characteristics, such as pronounced sedative effects (H1 antagonism) and potential efficacy in conditions beyond depression. The data and methodologies presented in this guide provide a foundational resource for professionals engaged in neuropsychopharmacology research and drug development.

References

- 1. trimipramine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. Trimipramine - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. apexbt.com [apexbt.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pdspdb.unc.edu [pdspdb.unc.edu]

Investigating the Pharmacokinetics of Trimipramine Maleate in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of trimipramine maleate in rodent models. The information compiled herein is intended to serve as a valuable resource for scientists and researchers engaged in preclinical drug development and neuroscience research. This document outlines key pharmacokinetic parameters, detailed experimental methodologies, and visual representations of metabolic pathways and the drug's mechanism of action.

Introduction to this compound

Trimipramine, a tricyclic antidepressant (TCA), is utilized in the management of depression.[1] Its therapeutic effects are attributed to its complex pharmacological profile, which, unlike typical TCAs, involves weak inhibition of serotonin and norepinephrine reuptake.[2] Instead, its clinical efficacy is thought to be primarily mediated through the antagonism of various neurotransmitter receptors.[2] Understanding the pharmacokinetics of this compound in preclinical rodent models is crucial for the evaluation of its safety and efficacy, and for the extrapolation of findings to human clinical trials.

Pharmacokinetic Profile of Trimipramine in Rodents

Comprehensive pharmacokinetic data for this compound specifically in rodent models is not extensively available in publicly accessible literature. However, based on the general pharmacokinetic properties of tricyclic antidepressants in rodents, a representative profile can be synthesized. It is important to note that the following data is generalized and may not precisely reflect the in vivo behavior of this compound.

Table 1: Representative Pharmacokinetic Parameters of Tricyclic Antidepressants in Rodents

| Parameter | Description | Representative Value Range (Rodents) |

| Tmax (h) | Time to reach maximum plasma concentration | 0.5 - 4 |

| Cmax (ng/mL) | Maximum plasma concentration | Varies significantly with dose |

| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies significantly with dose |

| t1/2 (h) | Elimination half-life | 2 - 12 |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | 20 - 60 (Oral) |

Note: These values are estimations based on data from various tricyclic antidepressants and may not be specific to this compound. Actual values can vary depending on the rodent species, strain, sex, age, and experimental conditions.

Experimental Protocols for Pharmacokinetic Studies in Rodents

The following sections detail standardized methodologies for conducting pharmacokinetic investigations of this compound in rodent models.

Animal Models

Commonly used rodent models for pharmacokinetic studies include Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. Animals should be healthy, adult, and acclimated to the laboratory environment before the commencement of any experimental procedures.

Drug Formulation and Administration

This compound should be dissolved in a suitable vehicle for administration. For oral administration, an aqueous solution or suspension is typically prepared. The concentration of the dosing solution should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

Oral Administration (Gavage):

-

Animals are fasted overnight (with access to water) to ensure gastric emptying.

-

The animal is gently restrained.

-

A gavage needle of appropriate size is attached to a syringe containing the drug formulation.

-

The needle is carefully inserted into the esophagus and the formulation is slowly administered into the stomach.

Blood Sampling

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of trimipramine.

Blood Collection from Rats (Jugular Vein Catheterization):

For serial blood sampling from the same animal, surgical implantation of a jugular vein catheter is the preferred method. This allows for stress-free, repeated blood collection.

Blood Collection from Mice (Saphenous Vein):

-

The mouse is placed in a restraint tube.

-

The hind leg is extended and the area over the saphenous vein is shaved.

-

A sterile lancet is used to puncture the vein.

-

A small volume of blood (e.g., 20-50 µL) is collected into a capillary tube.

-

Pressure is applied to the puncture site to stop the bleeding.

Sample Processing and Analysis

Collected blood samples are processed to obtain plasma, which is then analyzed to determine the concentration of trimipramine and its metabolites.

-

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

The tubes are centrifuged to separate the plasma.

-

The plasma is transferred to clean tubes and stored at -80°C until analysis.

Analytical Method (LC-MS/MS):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of trimipramine in plasma.[3][4][5][6]

-

Sample Preparation: Protein precipitation is a common method for extracting trimipramine from plasma.[3][6]

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate trimipramine from other plasma components.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify trimipramine and its metabolites.

Metabolism of Trimipramine in Rodents

In rats, trimipramine undergoes extensive metabolism, primarily through oxidation and demethylation.[7][8][9] The major metabolic pathways include:

-

N-demethylation: to form desmethyltrimipramine (an active metabolite).

-

Aromatic hydroxylation: at the 2-position.

-

Alicyclic oxidation: at the 10- and 11-positions.[7]

These primary metabolites can undergo further conjugation reactions before excretion.

Metabolic pathway of trimipramine in rats.

Mechanism of Action

The mechanism of action of trimipramine is multifaceted and differs from that of other tricyclic antidepressants. It is characterized by its potent antagonism of several neurotransmitter receptors.[2]

Receptor antagonism mechanism of trimipramine.

Experimental Workflow

A typical workflow for a rodent pharmacokinetic study of this compound is outlined below.

Pharmacokinetic study experimental workflow.

Conclusion

This technical guide provides a foundational understanding of the key aspects involved in investigating the pharmacokinetics of this compound in rodent models. While specific quantitative data in the public domain is limited, the provided generalized parameters and detailed experimental protocols offer a robust framework for designing and conducting preclinical studies. The visualizations of the metabolic pathway and mechanism of action further elucidate the complex pharmacology of this atypical tricyclic antidepressant. Future research should aim to establish a more definitive and detailed pharmacokinetic profile of this compound in various rodent species to better inform its therapeutic development.

References

- 1. Trimipramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. waters.com [waters.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The metabolism of trimipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of iprindole on the metabolism of trimipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of iprindole on the metabolism of trimipramine in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Trimipramine Maleate: A Technical Review of its Effects on Monoamine Reuptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine is a tricyclic antidepressant (TCA) with a pharmacological profile that distinguishes it from other drugs in its class. While classical TCAs exert their therapeutic effects primarily through potent inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, trimipramine is generally considered a weak and atypical monoamine reuptake inhibitor.[1] Its clinical efficacy in treating depression is thought to arise more from its potent antagonism at various neurotransmitter receptors. This technical guide provides an in-depth review of the quantitative data on trimipramine maleate's effects on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). It includes a summary of binding affinity and functional inhibition data, detailed experimental protocols for key assays, and visualizations of the underlying molecular and experimental frameworks.

Introduction: Monoamine Transporters in Neurotransmission

Monoamine transporters (MATs) are members of the solute carrier 6 (SLC6) family of proteins.[2] Located on the presynaptic membrane of neurons, their primary function is to terminate neurotransmission by clearing monoamines—serotonin, norepinephrine, and dopamine—from the synaptic cleft and returning them to the presynaptic neuron.[2] This reuptake process is crucial for maintaining neurotransmitter homeostasis. By inhibiting these transporters, drugs can increase the concentration and duration of neurotransmitters in the synapse, thereby enhancing monoaminergic signaling. This mechanism is the primary target for many antidepressant medications.[2][3]

Quantitative Analysis of Trimipramine's Interaction with Monoamine Transporters

The potency of trimipramine at monoamine transporters has been evaluated in various studies, yielding a range of values that underscore its comparatively weak activity. The data, presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), vary depending on the experimental system (e.g., rat brain synaptosomes vs. human cell lines expressing recombinant transporters).

Below is a summary of key quantitative findings from the literature. Lower Kᵢ and IC₅₀ values indicate higher binding affinity and inhibitory potency, respectively.

| Transporter | Parameter | Value (nM) | Experimental System | Reference |

| SERT (Serotonin) | Kᵢ | 149 | Human SERT expressed in HEK293 cells | Tatsumi et al., 1997 |

| NET (Norepinephrine) | Kᵢ | 510 | Rat brain synaptosomes | Richelson & Pfenning, 1984 |

| hSERT (Human Serotonin) | IC₅₀ | 2,000 - 10,000 (2-10 µM) | hSERT expressed in HEK293 cells | Haenisch et al., 2011[4] |

| hNET (Human Norepinephrine) | IC₅₀ | 2,000 - 10,000 (2-10 µM) | hNET expressed in HEK293 cells | Haenisch et al., 2011[4] |

| hDAT (Human Dopamine) | IC₅₀ | > 10,000 (>10 µM) | hDAT expressed in HEK293 cells | Haenisch et al., 2011[4] |

Discussion of Findings: The data consistently demonstrate that trimipramine is a weak inhibitor of all three major monoamine transporters. A study by Haenisch et al. (2011) found that IC₅₀ values for human SERT and NET were in the low micromolar range (2-10 µM), and even higher concentrations were required to inhibit DAT.[4] An earlier study by Tatsumi et al. (1997) reported a Kᵢ value of 149 nM for hSERT, suggesting a higher affinity than later functional assays would indicate.[1][5] However, even this value is significantly weaker than that of potent SSRIs. The therapeutic plasma concentrations of trimipramine are typically in the range of 150-300 ng/mL (approximately 0.5-1.0 µM).[1] At these concentrations, significant inhibition of monoamine reuptake would not be expected, suggesting that this mechanism is unlikely to be the primary driver of its antidepressant effects.[1]

Signaling Pathway of Monoamine Reuptake and Inhibition

Monoamine reuptake is a critical process for terminating synaptic signaling. The diagram below illustrates the reuptake of a monoamine neurotransmitter by its transporter on the presynaptic terminal and the mechanism by which trimipramine interferes with this process.

Caption: Mechanism of monoamine reuptake and its inhibition by trimipramine.

Experimental Protocols

The quantitative data presented above are derived from two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Kᵢ) and substrate uptake assays to determine functional inhibition (IC₅₀).

Radioligand Binding Affinity Assay (Kᵢ Determination)

This method measures the affinity of a drug for a specific transporter by quantifying its ability to compete with a radiolabeled ligand that has a known high affinity for the same site.

Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific monoamine transporter (e.g., SERT).

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (e.g., hSERT).

-

Radioligand (e.g., [³H]-citalopram for SERT).

-

This compound stock solution.

-

Non-specific binding agent (e.g., a high concentration of a known potent inhibitor like fluoxetine).

-

Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cultured cells in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash the pellet and resuspend it in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[6]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Incubation: To each well, add the membrane preparation (50-120 µg protein), a fixed concentration of the radioligand (typically at or below its Kₑ value), and either buffer (for total binding), the non-specific agent (for non-specific binding), or varying concentrations of trimipramine.[6]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.[6]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of trimipramine.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Monoamine Uptake Inhibition Assay (IC₅₀ Determination)

This functional assay measures a drug's ability to inhibit the transport of a radiolabeled substrate (a monoamine or a mimic) into cells expressing the target transporter. The workflow for this assay is detailed below.

Caption: Experimental workflow for a monoamine uptake inhibition assay.

Procedure (based on Haenisch et al., 2011):

-

Cell Culture: HEK293 cells stably expressing the human transporter of interest (hSERT, hNET, or hDAT) are cultured to near confluence in 96-well plates.[4][7]

-

Pre-incubation: The cell culture medium is removed, and cells are washed. Cells are then pre-incubated for a set time (e.g., 15 minutes) at 37°C with buffer containing various concentrations of trimipramine.

-

Uptake Initiation: A radiolabeled substrate, such as [³H]-MPP⁺ (a substrate for all three transporters), is added to each well to initiate the uptake reaction.[4]

-

Incubation: The plate is incubated for a brief, defined period (e.g., 1 minute for SERT and DAT, 3 minutes for NET) at room temperature or 37°C.[7]

-

Uptake Termination: The reaction is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis and Quantification: A lysis buffer is added to each well. The cell lysate is then transferred to scintillation vials, and the amount of radioactivity taken up by the cells is measured with a scintillation counter.[7]

-

Data Analysis: Uptake in the presence of trimipramine is expressed as a percentage of the uptake in control wells (without inhibitor). A dose-response curve is generated by plotting percent inhibition versus the log concentration of trimipramine, and the IC₅₀ value is determined using non-linear regression.

Relative Inhibitory Potency of Trimipramine

Based on the available data, trimipramine exhibits a clear hierarchy of inhibitory activity at the three monoamine transporters, although its overall potency is low. The diagram below provides a logical representation of this relationship.

Caption: Logical relationship of trimipramine's inhibitory potency.

Conclusion

The evidence compiled from radioligand binding and functional uptake assays indicates that this compound is a weak inhibitor of serotonin and norepinephrine reuptake and an even weaker inhibitor of dopamine reuptake. The micromolar concentrations required for significant inhibition are generally higher than the therapeutic plasma concentrations achieved in patients.[1] This supports the classification of trimipramine as an "atypical" tricyclic antidepressant, whose clinical properties are likely dominated by its well-documented potent antagonist activities at histamine H₁, serotonin 5-HT₂ₐ, and alpha-1 adrenergic receptors, rather than by direct monoamine reuptake blockade. For drug development professionals, this profile suggests that trimipramine's structure could serve as a scaffold for developing compounds with multi-target receptor profiles, rather than as a lead for potent monoamine transporter inhibitors.

References

- 1. Trimipramine - Wikipedia [en.wikipedia.org]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of antidepressants on monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of antidepressants and related compounds at human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of Trimipramine Maleate on Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine maleate is a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder.[1][2] Unlike conventional TCAs, its therapeutic mechanism of action is considered atypical. While most TCAs potently inhibit the reuptake of serotonin and norepinephrine, trimipramine is a notably weak inhibitor of these monoamine transporters.[3][4][5] Emerging evidence indicates that its clinical efficacy is primarily derived from a complex pharmacological profile of potent antagonism at a wide array of neurotransmitter receptors, including serotonergic, dopaminergic, adrenergic, histaminergic, and muscarinic receptors.[2][3][6][7] This technical guide provides a comprehensive analysis of trimipramine's interactions with key neuronal signaling pathways, presenting quantitative binding data, detailed experimental methodologies, and visual diagrams of the molecular cascades it modulates. The document aims to furnish researchers and drug development professionals with a detailed understanding of trimipramine's unique neuropharmacology.

Introduction

Trimipramine is a dibenzazepine-derivative TCA approved for the treatment of depression.[8][9] Historically, the therapeutic action of TCAs was attributed to the inhibition of norepinephrine and serotonin reuptake from the synaptic cleft.[10] However, trimipramine deviates significantly from this pharmacological model. It demonstrates only feeble inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), prompting investigations into alternative mechanisms to explain its antidepressant effects.[3][5][11] Its receptor binding profile, which bears a resemblance to the atypical antipsychotic clozapine, suggests that its primary mode of action is through the modulation of multiple downstream signaling pathways via receptor antagonism.[3][12][13] This guide will dissect these interactions, offering a granular view of trimipramine's impact at the molecular and cellular levels.

Receptor Binding Profile and Monoamine Transporter Affinity

Trimipramine's interaction with neuronal signaling is dictated by its affinity for various receptors and transporters. Its profile is characterized by potent antagonism at several G-protein coupled receptors (GPCRs) and relatively weak activity at monoamine transporters.

Receptor Antagonism

Trimipramine is a strong antagonist at histamine H1, serotonin 5-HT2A, and alpha-1 adrenergic receptors.[3][7] It also demonstrates moderate antagonism at dopamine D2 and muscarinic acetylcholine receptors.[3][7] This broad-spectrum antagonism is central to both its therapeutic effects and its side-effect profile, such as sedation (H1 antagonism) and anticholinergic effects (muscarinic antagonism).[2][6]

Monoamine Reuptake Inhibition

In stark contrast to other TCAs like imipramine and amitriptyline, trimipramine is a poor inhibitor of monoamine reuptake.[3][5][6][7] This distinction is critical and suggests that its antidepressant properties are not primarily mediated by increased synaptic availability of serotonin or norepinephrine via transporter blockade.

Data Presentation

The following tables summarize the quantitative binding affinities and inhibition constants of trimipramine for various neuronal targets.

Table 1: Receptor Binding Affinities (Kd/Ki) of this compound

| Receptor Target | Affinity Constant (nM) | Reference |

|---|---|---|

| Histamine H1 | 0.27 | [3][7] |

| Serotonin 5-HT2A | 24 | [7] |

| α1-Adrenergic | 24 | [7] |

| Muscarinic Acetylcholine | 58 | [7] |

| Dopamine D2 | 180 | [7] |

| Dopamine D4 | 275 | [3] |

| Serotonin 5-HT2C | 680 | [7] |

| α2-Adrenergic | Weak Affinity | [3][7] |

| Dopamine D1 | Weak Affinity |[3][7] |

Table 2: Monoamine Transporter Inhibition Constants (Ki) of this compound

| Transporter | Inhibition Constant (nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | 149 | [3][7] |

| Norepinephrine Transporter (NET) | 510 - 2500 | [3][7] |

| Dopamine Transporter (DAT) | 3800 |[7] |

Impact on Major Neuronal Signaling Pathways

Dopaminergic Signaling Pathway

Trimipramine acts as a moderate antagonist of the dopamine D2 receptor.[3][7] This action is significant as it gives trimipramine a pharmacological profile similar to some atypical antipsychotics and may contribute to its efficacy in certain subtypes of depression, such as delusional depression.[3][12] Chronic administration of trimipramine has been shown to induce adaptive changes in the dopaminergic system, including an upregulation of D2/D3 receptors and an increased responsiveness to dopamine agonists.[11] Furthermore, long-term treatment can increase the brain's concentration and metabolism of dopamine while paradoxically reducing the number of D2 and 5-HT2 receptors.[14] The D2 blockade is also responsible for the observed increase in plasma prolactin levels.[3]

Serotonergic Signaling Pathway

Trimipramine is a potent antagonist of the 5-HT2A receptor but a weak inhibitor of the serotonin transporter (SERT).[3][7] Blockade of 5-HT2A receptors is a common mechanism among several modern antidepressants and anxiolytics and is thought to contribute to antidepressant effects and improve sleep architecture. In contrast to selective serotonin reuptake inhibitors (SSRIs), trimipramine does not primarily rely on increasing synaptic serotonin levels. Chronic treatment with trimipramine has been observed to reduce the number of 5-HT2 receptors and may increase the overall activity of serotonin neurons through complex feedback mechanisms.[5][14]

Noradrenergic Signaling Pathway

Trimipramine's effect on the noradrenergic system is atypical. It is a very weak inhibitor of the norepinephrine transporter (NET).[4][7] Unlike most TCAs, chronic trimipramine administration does not cause the down-regulation of beta-adrenergic receptors.[4][5][11] Instead, prolonged treatment leads to a supersensitivity of cortical neurons to noradrenaline.[4][5] This suggests that trimipramine enhances noradrenergic transmission through a post-synaptic sensitization mechanism rather than a pre-synaptic reuptake blockade, a finding that challenges the classical hypothesis of antidepressant action.

Histaminergic and Cholinergic Signaling

Trimipramine is one of the most potent histamine H1 receptor antagonists among all TCAs, which explains its strong sedative and hypnotic properties.[3] This makes it particularly useful for depressed patients suffering from insomnia.[2] Additionally, its moderate antagonism of muscarinic acetylcholine receptors is responsible for the common anticholinergic side effects associated with TCAs, such as dry mouth, blurred vision, and constipation.[6][15]

Neurotrophic Factor Signaling Pathways

The neurotrophic hypothesis of depression posits that decreased levels of factors like brain-derived neurotrophic factor (BDNF) contribute to depressive pathology. Many antidepressants, after chronic administration, increase the expression of BDNF.[16][17] While direct studies on trimipramine are limited, research on the related TCA imipramine shows it can induce BDNF mRNA expression in astrocytes.[16] This process is mediated by the activation of Protein Kinase A (PKA) and ERK pathways, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[16] Furthermore, some antidepressants can directly transactivate the BDNF receptor, TrkB, independent of BDNF itself, suggesting a more direct role in promoting neuronal plasticity.[18] It is plausible that trimipramine engages similar intracellular signaling cascades, contributing to its long-term therapeutic effects.

Key Experimental Methodologies

The characterization of trimipramine's pharmacological profile relies on established in vitro and in vivo techniques.

Radioligand Receptor Binding Assays

These assays are fundamental for determining the binding affinity of a drug (like trimipramine) for a specific receptor.

-

Objective: To quantify the affinity (Ki or Kd) of trimipramine for a target receptor.

-

Principle: A competitive binding assay is performed where a radiolabeled ligand with known affinity for the receptor competes with unlabeled trimipramine at various concentrations. The ability of trimipramine to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated.

-

General Protocol:

-

Preparation: Cell membranes are prepared from tissues or cultured cells expressing the receptor of interest.

-

Incubation: The membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of trimipramine.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.[19]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as percentage of specific binding versus the concentration of trimipramine. A non-linear regression analysis is used to determine the IC50 value (the concentration of trimipramine that inhibits 50% of specific radioligand binding). The Ki is then calculated using the Cheng-Prusoff equation.[20]

-

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To determine the effect of trimipramine administration on synaptic concentrations of dopamine, serotonin, or norepinephrine.

-

Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a target brain region (e.g., nucleus accumbens). Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected and analyzed.[21]

-

General Protocol:

-

Surgery: A guide cannula is stereotaxically implanted above the brain region of interest in an anesthetized animal (e.g., a rat).

-

Recovery: The animal is allowed to recover from surgery.

-

Experiment: A microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low, constant flow rate.

-

Sampling: After a baseline collection period, trimipramine is administered (e.g., intraperitoneally). Dialysate samples are collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.[21]

-

Conclusion

This compound presents a unique pharmacological profile that deviates from the classic model of tricyclic antidepressants. Its mechanism of action is not primarily driven by the inhibition of monoamine reuptake but rather by a complex and potent antagonism of multiple neurotransmitter receptors, most notably the histamine H1, serotonin 5-HT2A, alpha-1 adrenergic, and dopamine D2 receptors. Chronic administration leads to significant adaptive changes within these neuronal systems, including receptor sensitization and altered neurotransmitter metabolism. The drug's impact on neurotrophic signaling pathways, while less directly studied, likely contributes to its long-term therapeutic efficacy by promoting neuronal plasticity. This guide has synthesized the current understanding of trimipramine's molecular interactions, providing a framework for future research and development in the pursuit of more targeted and effective antidepressant therapies. Further investigation into the downstream signaling cascades activated by its unique receptor antagonism profile will be crucial to fully elucidate its therapeutic benefits.

References

- 1. Articles [globalrx.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Trimipramine - Wikipedia [en.wikipedia.org]

- 4. Trimipramine, a tricyclic antidepressant exerting atypical actions on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical originality and new biology of trimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. apexbt.com [apexbt.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Repeated trimipramine induces dopamine D2/D3 and alpha1-adrenergic up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cafermed.com [cafermed.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. The effects of chronic trimipramine treatment on biogenic amine metabolism and on dopamine D2, 5-HT2 and tryptamine binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aapharma.ca [aapharma.ca]

- 16. Imipramine induces brain-derived neurotrophic factor mRNA expression in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.arizona.edu [experts.arizona.edu]

- 18. Antidepressant drugs transactivate TrkB neurotrophin receptors in the adult rodent brain independently of BDNF and monoamine transporter blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. scholars.northwestern.edu [scholars.northwestern.edu]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Trimipramine Maleate in Plasma

This document provides detailed application notes and protocols for the quantification of trimipramine maleate in plasma using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and clinical monitoring.

Introduction

Trimipramine is a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety disorders. Therapeutic drug monitoring of trimipramine in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. HPLC is a robust and widely used analytical technique for the quantification of drugs and their metabolites in biological matrices. This document outlines various HPLC-based methods for the determination of trimipramine in plasma, detailing sample preparation, chromatographic conditions, and detection techniques.

Comparative Overview of HPLC Methods

Several HPLC methods have been developed for the quantification of trimipramine in plasma, each with its own set of advantages. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation. Below is a summary of different approaches.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters from various published HPLC methods for trimipramine quantification in plasma, facilitating easy comparison.

Table 1: Sample Preparation Methods and Recovery

| Sample Preparation Method | Key Steps & Reagents | Recovery of Trimipramine | Reference |

| Protein Precipitation (PPT) | Addition of a precipitating solution (e.g., containing internal standards) to a 50 µL plasma sample, followed by vortexing and centrifugation.[1] | Not explicitly stated, but part of a validated method. | [1] |

| Liquid-Liquid Extraction (LLE) | Alkalinization of 1 mL plasma with carbonate buffer (pH 9.8), followed by extraction with 20% ethyl acetate in n-heptane. Back-extraction into an acid phosphate buffer.[2] | 60-91% | [2] |

| On-line Solid-Phase Extraction (SPE) | Direct injection of plasma or serum onto a column-switching system coupled with isocratic HPLC.[3][4] | 78-85% | [3] |

Table 2: Chromatographic Conditions and Performance

| Parameter | Method 1 (HPLC-UV) | Method 2 (HPLC-Electrochemical Detection) | Method 3 (LC-MS/MS) |

| Column | µ-Bondapak C18[5][6] | Reverse-phase trimethylsilyl-packed column[2] | Not explicitly stated, analytical column provided by RECIPE[1] |

| Mobile Phase | Sodium hydrogen phosphate solution (0.01 M)/acetonitrile (60/40 v/v), pH 3.5[5][6] | Phosphate buffer-acetonitrile (65:35) containing n-butylamine[2] | Provided by RECIPE[1] |

| Flow Rate | 1.5 mL/min[5][6] | Not specified | Not specified |

| Detection | UV | Electrochemical at +1.1 V[2] | Tandem Mass Spectrometry (SRM mode)[1] |

| Retention Time | 5.2 min[5][6] | Not specified | Not specified |

| Linearity Range | 3-40 ng/mL[5][6] | Not specified | 16.4–345 ng/mL[1] |

| Limit of Quantification (LOQ) | 3 ng/mL[5][6] | 3 ng/mL[2] | Below 16.4 ng/mL (Lowest calibrator)[1] |

| Internal Standard | Imipramine[5] | Not specified | d3-trimipramine[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the tables above.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is based on the method described by Sutfin et al.[2]

-

Sample Alkalinization: To 1.0 mL of plasma sample in a centrifuge tube, add a carbonate buffer to adjust the pH to 9.8.

-

Extraction: Add 5 mL of an extraction solvent mixture of 20% ethyl acetate in n-heptane.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 10 minutes.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Back-Extraction: Add 200 µL of an acid phosphate buffer to the organic extract.

-

Vortexing and Centrifugation: Vortex for 1 minute and centrifuge for 10 minutes.

-

Sample Injection: Collect the lower aqueous layer and inject an aliquot into the HPLC system.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This protocol is adapted from a method for tricyclic antidepressants by Thermo Fisher Scientific.[1]

-

Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.

-

Internal Standard Addition: Add 100 µL of a precipitating solution containing the deuterated internal standard (d3-trimipramine).

-

Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate.

-

Sample Injection: Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Protocol 3: HPLC-UV Analysis

This protocol is based on the method by Amini et al.[5][6]

-

Chromatographic System: An HPLC system equipped with a UV detector, a µ-Bondapak C18 column, and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of 0.01 M sodium hydrogen phosphate solution and acetonitrile. Adjust the pH to 3.5 ± 0.1.

-

Chromatographic Conditions:

-

Set the flow rate to 1.5 mL/min.

-

Set the UV detector wavelength to 254 nm.

-

The column temperature should be maintained at ambient conditions.

-

-

Injection: Inject the prepared sample extract onto the column.

-

Data Acquisition and Analysis: Record the chromatogram and quantify the trimipramine peak based on the calibration curve constructed using known concentrations of the standard. The retention time for trimipramine is approximately 5.2 minutes.[5][6]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the quantification of this compound.

Caption: General experimental workflow for HPLC-based quantification of trimipramine in plasma.

Caption: Decision tree for selecting a suitable sample preparation method.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Determination of trimipramine and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of Trimipramine Maleate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimipramine, a tricyclic antidepressant, is utilized in the management of major depressive disorder. Monitoring its plasma concentrations and those of its active metabolites is crucial for optimizing therapeutic dosing and minimizing toxicity. This document provides detailed protocols and data for the quantitative analysis of trimipramine and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Trimipramine is metabolized in the liver primarily by cytochrome P450 enzymes, CYP2C19 and CYP2D6. The main metabolic pathways include demethylation to desmethyltrimipramine (an active metabolite) and hydroxylation to 2-hydroxytrimipramine and 2-hydroxydesmethyltrimipramine.[1] This application note outlines a validated LC-MS/MS method for the simultaneous quantification of trimipramine and its key metabolites in biological matrices.

Metabolic Pathway of Trimipramine

The metabolic conversion of trimipramine primarily involves N-demethylation and aromatic hydroxylation, leading to the formation of active and inactive metabolites.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[2][3][4]

Materials:

-

Human plasma or serum samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., Trimipramine-d3) in ACN

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., ZORBAX ECLIPSE XDB-C18, 4.6 x 150 mm, 5 µm)[5] |

| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 25% A and 75% B[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 4 minutes[2] |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer.

Mass Spectrometry Conditions: